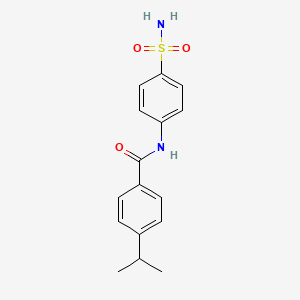![molecular formula C14H20N2O4S B5849026 N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5849026.png)
N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide is a chemical compound with the molecular formula C14H20N2O4S and a molecular weight of 312.3846 g/mol . This compound is known for its unique structure, which includes a benzyl group, a morpholine ring, and a methanesulfonamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide typically involves the reaction of benzylamine with a morpholine derivative under specific conditions. One common method involves the use of 1,4-dioxane as a solvent, with the reaction mixture being kept at room temperature or slightly elevated temperatures (80-90°C) for several hours . The resulting compounds are then precipitated with water and recrystallized from hexane to obtain the desired product.
化学反応の分析
N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include secondary amines, such as diethylamine, piperidine, and morpholine . The major products formed from these reactions are typically substituted succinimides, which are pale yellow crystalline compounds confirmed by mass spectrometry, IR, and NMR spectroscopy data .
科学的研究の応用
N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various biologically active compounds. In biology and medicine, it has been studied for its potential antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activities . Additionally, it has shown promise in the development of compounds with high antitumor activity .
作用機序
The mechanism of action of N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. It functions by inhibiting tubulin polymerization and Src kinase signaling, which are crucial for cell division and proliferation . This inhibition leads to G2/M arrest during the cell cycle, upregulation of p53, and induction of apoptosis via caspase-3 stimulation and poly (ADP-ribose) polymerase cleavage .
類似化合物との比較
N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide can be compared with other similar compounds, such as benzyl N-[2-(morpholin-4-yl)-2-oxoethyl]carbamate . While both compounds share a morpholine ring and a benzyl group, their functional groups differ, leading to variations in their chemical properties and applications. The unique combination of the methanesulfonamide group in this compound contributes to its distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
N-benzyl-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21(18,19)16(11-13-5-3-2-4-6-13)12-14(17)15-7-9-20-10-8-15/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBSOLNVYCEFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(4-bromophenyl)sulfonyl-methylamino]acetate](/img/structure/B5848968.png)

![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)
![N~1~-(4-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5848992.png)


![N-isopropyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5849013.png)
![4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol](/img/structure/B5849020.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5849024.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5849035.png)

